Methyl 2,2-dimethyl-3-phenylpropanoate

Lipophilicity Chromatography Medicinal Chemistry

Methyl 2,2-dimethyl-3-phenylpropanoate (CAS: 14248-22-7) is a C12H16O2 ester featuring a gem‑dimethyl‑substituted α‑carbon, which imposes significant steric hindrance and restricts conformational flexibility. This structural hallmark underpins its utility as a chiral building block in asymmetric synthesis and as a precursor to pharmacologically active derivatives.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 14248-22-7
Cat. No. B3022627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,2-dimethyl-3-phenylpropanoate
CAS14248-22-7
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC=CC=C1)C(=O)OC
InChIInChI=1S/C12H16O2/c1-12(2,11(13)14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3
InChIKeyJWHXQYRCZPZNCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-dimethyl-3-phenylpropanoate (CAS 14248-22-7): A Hindered Ester Scaffold for Chiral Resolution and HDAC-Targeted Library Synthesis


Methyl 2,2-dimethyl-3-phenylpropanoate (CAS: 14248-22-7) is a C12H16O2 ester featuring a gem‑dimethyl‑substituted α‑carbon, which imposes significant steric hindrance and restricts conformational flexibility . This structural hallmark underpins its utility as a chiral building block in asymmetric synthesis and as a precursor to pharmacologically active derivatives . The compound is commercially available in research quantities with typical purities of 95–98% .

Why Substituting Methyl 2,2-dimethyl-3-phenylpropanoate with Closely Related Esters Compromises Lipophilicity Control, Chromatographic Behavior, and Chiral Induction


The α‑gem‑dimethyl motif in methyl 2,2-dimethyl-3-phenylpropanoate is not a passive bystander; it actively modulates physicochemical properties critical to synthetic and analytical workflows. Direct substitution with the ethyl ester analog, the free acid, or a non‑hindered phenylacetate profoundly alters logP (2.43 vs. ~3.66 vs. ~2.54), retention time, and hydrogen‑bonding capacity [1]. These shifts directly impact reverse‑phase HPLC purification efficiency, enantioselectivity in enzymatic resolutions, and passive membrane permeability of downstream drug candidates [2][3]. Therefore, treating this compound as a generic “phenylpropanoate ester” without accounting for its unique steric and electronic profile risks irreproducible synthetic yields, failed chiral separations, and inaccurate SAR interpretation.

Quantitative Differentiation of Methyl 2,2-dimethyl-3-phenylpropanoate Against Closest Structural Analogs


Lipophilicity Tuning: A 1.2 logP Unit Differential Relative to the Ethyl Ester Dictates Chromatographic and Permeability Behavior

The methyl ester's calculated octanol-water partition coefficient (logP = 2.43) is substantially lower than that of its direct ethyl ester analog (logP = 3.66) [1]. This 1.23 log unit difference translates to a ~17-fold lower predicted distribution coefficient, directly impacting reverse-phase HPLC retention and passive membrane permeability.

Lipophilicity Chromatography Medicinal Chemistry

Hydrogen Bond Donor Count: Zero HBD Differentiates the Methyl Ester from the Free Acid and Amino‑Substituted Analogs

Methyl 2,2-dimethyl-3-phenylpropanoate possesses zero hydrogen bond donor (HBD) groups, a key differentiator from the parent acid (1 HBD) and amino-substituted derivatives such as methyl 3-amino-2,2-dimethyl-3-phenylpropanoate (2 HBD) [1][2]. The absence of HBDs directly correlates with improved passive membrane permeability and reduced aqueous solubility.

Hydrogen Bonding Pharmacokinetics Drug Design

HDAC Inhibitor Antiproliferative Activity: Derivatives of the Scaffold Achieve Sub‑Micromolar IC50 Against HeLa Cells

In a 2019 study, triazolyl-2,2-dimethyl-3-phenylpropanoate derivatives were synthesized and tested for antiproliferative activity against HeLa cervical cancer cells. Compound 16c, bearing the core 2,2-dimethyl-3-phenylpropanoate scaffold, exhibited an IC50 of 0.69 μM, demonstrating superior potency to the clinical HDAC inhibitor doxorubicin (IC50 = 2.29 μM) in the same assay [1]. While this is a derivative-level finding, it directly validates the scaffold's suitability for generating potent HDAC inhibitors.

HDAC Inhibition Antiproliferative Cancer Research

Chiral Resolution by Enzymatic Hydrolysis: The α‑Gem‑Dimethyl Group Enhances Enantioselectivity Over Non‑Hindered Esters

Patent JP2003506065A describes an enzymatic hydrolysis process for resolving racemic mixtures of substituted 3-phenylpropanoic esters. The α,α‑gem‑dimethyl substitution present in methyl 2,2-dimethyl-3-phenylpropanoate is explicitly claimed to increase enantioselectivity compared to esters lacking this steric hindrance [1]. While no direct quantitative comparison is provided in the patent abstract, the structural claim establishes a class‑level differentiation for hindered esters over unsubstituted or mono‑substituted analogs.

Chiral Resolution Enzymatic Hydrolysis Asymmetric Synthesis

Validated Application Scenarios for Methyl 2,2-dimethyl-3-phenylpropanoate Based on Quantitative Evidence


Precursor for HDAC‑Targeted Anticancer Libraries

The scaffold has been validated in the synthesis of triazolyl‑2,2‑dimethyl‑3‑phenylpropanoates that demonstrate sub‑micromolar antiproliferative activity (IC50 = 0.69 μM) against HeLa cells, outperforming doxorubicin in the same assay [1]. This application is most relevant for medicinal chemistry groups developing novel histone deacetylase inhibitors for oncology indications.

Chiral Building Block for Asymmetric Synthesis of Pharmaceutical Intermediates

The α‑gem‑dimethyl substitution, as described in JP2003506065A, enhances enantioselectivity during enzymatic hydrolysis [2]. This makes the methyl ester a preferred starting material for producing enantiomerically enriched 2,2‑dimethyl‑3‑phenylpropanoic acid derivatives, which are valuable intermediates in the synthesis of single‑enantiomer APIs.

Reference Standard for Lipophilicity Optimization in Lead Compound Design

With a measured logP of 2.43, this methyl ester serves as a benchmark for tuning the lipophilicity of phenylpropanoate‑based drug candidates. Its 1.23 log unit difference relative to the ethyl ester (logP = 3.66) provides a clear, quantitative guide for medicinal chemists adjusting logP to improve solubility, permeability, or metabolic stability [3].

Intermediate for Hydrogen Bond‑Neutral Prodrugs

The complete absence of hydrogen bond donors (0 HBD) in methyl 2,2‑dimethyl‑3‑phenylpropanoate [4] makes it an ideal precursor for ester‑based prodrugs of the corresponding acid or amino‑substituted analogs. This property is particularly valuable when designing molecules intended for passive diffusion across the blood‑brain barrier or intracellular membranes.

Quote Request

Request a Quote for Methyl 2,2-dimethyl-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.